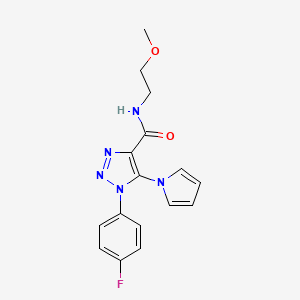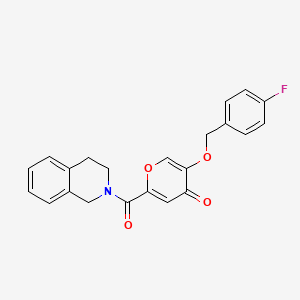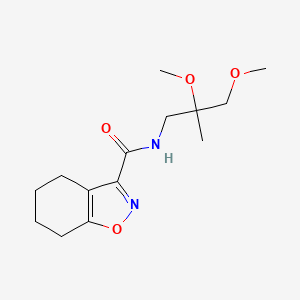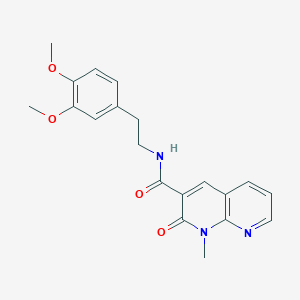
1-(4-Fluorophenyl)-N-(2-methoxyethyl)-5-pyrrol-1-yltriazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-N-(2-methoxyethyl)-5-pyrrol-1-yltriazole-4-carboxamide, also known as PF-04449913, is a small molecule inhibitor that targets the Smoothened (SMO) protein. The SMO protein is a key component of the Hedgehog (Hh) signaling pathway, which plays a critical role in embryonic development and tissue homeostasis. Aberrant activation of the Hh pathway has been implicated in the development and progression of various cancers, including basal cell carcinoma, medulloblastoma, and pancreatic cancer.
Mecanismo De Acción
1-(4-Fluorophenyl)-N-(2-methoxyethyl)-5-pyrrol-1-yltriazole-4-carboxamide targets the SMO protein, which is a key component of the Hh signaling pathway. The Hh pathway plays a critical role in embryonic development and tissue homeostasis, but aberrant activation of the pathway has been implicated in the development and progression of various cancers. By inhibiting the SMO protein, 1-(4-Fluorophenyl)-N-(2-methoxyethyl)-5-pyrrol-1-yltriazole-4-carboxamide blocks the Hh pathway and inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
1-(4-Fluorophenyl)-N-(2-methoxyethyl)-5-pyrrol-1-yltriazole-4-carboxamide has been shown to have a range of biochemical and physiological effects in preclinical models of cancer. These include inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. 1-(4-Fluorophenyl)-N-(2-methoxyethyl)-5-pyrrol-1-yltriazole-4-carboxamide has also been shown to enhance the efficacy of chemotherapy and radiotherapy in these models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(4-Fluorophenyl)-N-(2-methoxyethyl)-5-pyrrol-1-yltriazole-4-carboxamide is its specificity for the SMO protein, which makes it a potent inhibitor of the Hh signaling pathway. However, one limitation of 1-(4-Fluorophenyl)-N-(2-methoxyethyl)-5-pyrrol-1-yltriazole-4-carboxamide is its relatively short half-life, which may limit its effectiveness in clinical settings.
Direcciones Futuras
There are several potential future directions for research on 1-(4-Fluorophenyl)-N-(2-methoxyethyl)-5-pyrrol-1-yltriazole-4-carboxamide. One direction is to explore the use of 1-(4-Fluorophenyl)-N-(2-methoxyethyl)-5-pyrrol-1-yltriazole-4-carboxamide in combination with other targeted therapies or immunotherapies for the treatment of cancer. Another direction is to investigate the potential use of 1-(4-Fluorophenyl)-N-(2-methoxyethyl)-5-pyrrol-1-yltriazole-4-carboxamide in other diseases, such as fibrosis or cardiovascular disease. Finally, further research is needed to optimize the dosing and administration of 1-(4-Fluorophenyl)-N-(2-methoxyethyl)-5-pyrrol-1-yltriazole-4-carboxamide in clinical settings.
Métodos De Síntesis
The synthesis of 1-(4-Fluorophenyl)-N-(2-methoxyethyl)-5-pyrrol-1-yltriazole-4-carboxamide involves several steps, starting with the reaction of 4-fluorobenzoyl chloride with 2-methoxyethylamine to form 4-fluorophenyl-2-methoxyethylamine. This intermediate is then reacted with 1H-pyrrole-1-carboxylic acid to form the corresponding amide. Finally, the triazole ring is formed by reacting the amide with sodium azide and copper(I) iodide. The resulting compound is then purified by column chromatography to obtain 1-(4-Fluorophenyl)-N-(2-methoxyethyl)-5-pyrrol-1-yltriazole-4-carboxamide.
Aplicaciones Científicas De Investigación
1-(4-Fluorophenyl)-N-(2-methoxyethyl)-5-pyrrol-1-yltriazole-4-carboxamide has been extensively studied in preclinical models of cancer, including basal cell carcinoma, medulloblastoma, and pancreatic cancer. In these studies, 1-(4-Fluorophenyl)-N-(2-methoxyethyl)-5-pyrrol-1-yltriazole-4-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by blocking the Hh signaling pathway. 1-(4-Fluorophenyl)-N-(2-methoxyethyl)-5-pyrrol-1-yltriazole-4-carboxamide has also been shown to enhance the efficacy of chemotherapy and radiotherapy in these models.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-N-(2-methoxyethyl)-5-pyrrol-1-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O2/c1-24-11-8-18-15(23)14-16(21-9-2-3-10-21)22(20-19-14)13-6-4-12(17)5-7-13/h2-7,9-10H,8,11H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCWBIRFNSPMDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)F)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-(2-methoxyethyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2780400.png)
![N-[(3-Ethyloxetan-3-yl)methyl]-N-[(4-propoxyphenyl)methyl]prop-2-enamide](/img/structure/B2780402.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2780404.png)


![N-(4-methoxybenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2780414.png)

![5-cyano-N-[(dimethylamino)methylene]-3-methyl-4-phenyl-2-thiophenecarboxamide](/img/structure/B2780416.png)
![N-cyclopentyl-4-(3-methylbutyl)-1-{[(2-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2780417.png)